molecular formula C19H20N2O4 B354573 2-({4-[(Diethylamino)carbonyl]anilino}carbonyl)-benzoic acid CAS No. 940510-49-6

2-({4-[(Diethylamino)carbonyl]anilino}carbonyl)-benzoic acid

Cat. No.: B354573
CAS No.: 940510-49-6
M. Wt: 340.4g/mol
InChI Key: OORVBILJMCNYFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({4-[(Diethylamino)carbonyl]anilino}carbonyl)-benzoic acid is a chemical compound with the molecular formula C19H20N2O4 . It has a molecular weight of 340.38 . The IUPAC name for this compound is 2-({4-[(diethylamino)carbonyl]anilino}carbonyl)benzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H20N2O4/c1-3-21(4-2)18(23)13-9-11-14(12-10-13)20-17(22)15-7-5-6-8-16(15)19(24)25/h5-12H,3-4H2,1-2H3,(H,20,22)(H,24,25) . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 346.4 g/mol . It has a topological polar surface area of 86.7 Ų and a complexity of 482 . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 6 rotatable bonds .

Scientific Research Applications

Catalysis and Carbonylation Reactions

The palladium–phenanthroline catalyzed carbonylation of nitrobenzene to methyl phenylcarbamate is significantly accelerated by anthranilic acid (2-aminobenzoic acid), which combines acidic and amino functions, showing higher activity compared to simple benzoic acid. This study highlights the catalytic efficiency and potential application in industrial synthesis processes Gasperini, Ragaini, Cenini, & Gallo, 2003.

Hydration Analysis

The structural aspects of the hydration of aniline and benzoic acid in water were analyzed using 1D- and 3D-RISM integral equation methods. This research provides insights into the hydration shells and hydrogen bonding of these compounds, which is crucial for understanding their behavior in aqueous solutions Fedotova & Kruchinin, 2013.

Chemical Characterization

Research on the chemical shifts of proton and carbon signals of acyl aromatic rings, including those similar to 2-({4-[(Diethylamino)carbonyl]anilino}carbonyl)-benzoic acid, provided a correlation with Hammett σ values. This study contributes to the understanding of aromaticity indices and the structural characterization of such compounds Lee, Yu, & Ji, 2002.

Synthesis Methodologies

Organotin(IV) complexes derived from 4-(diethylamino)benzoic acid were synthesized and characterized, showing potential antibacterial activities. This research demonstrates the synthesis process and potential applications in medicinal chemistry Win, Teoh, Vikneswaran, Ha, & Ibrahim, 2010.

Safety and Hazards

The compound is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Properties

IUPAC Name

2-[[4-(diethylcarbamoyl)phenyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-3-21(4-2)18(23)13-9-11-14(12-10-13)20-17(22)15-7-5-6-8-16(15)19(24)25/h5-12H,3-4H2,1-2H3,(H,20,22)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORVBILJMCNYFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.